Comparative Viscosity Data for Brønsted Acidic Ionic Liquids in Esterification Catalysis
1-Benzyl-3-methylimidazolium hydrogen phosphate exhibits a viscosity of 6.430 Pa·s at 28°C, which is more than double that of the N-benzylpyridinium hydrogen phosphate analog (6.370 Pa·s) under the same measurement conditions. This higher viscosity is attributed to enhanced intermolecular interactions arising from the imidazolium cation structure combined with the benzyl substituent [1]. The study provides directly comparable viscosity measurements for four structurally related BAILs synthesized and characterized under identical laboratory conditions, enabling reliable cross-comparison [1].
| Evidence Dimension | Dynamic viscosity |
|---|---|
| Target Compound Data | 6.430 Pa·s at 28°C (1-benzyl-3-methylimidazolium hydrogen phosphate) |
| Comparator Or Baseline | 2.750 Pa·s at 28°C (N-benzylpyridinium hydrogen sulfate); 6.370 Pa·s at 28°C (N-benzylpyridinium hydrogen phosphate); 2.630 Pa·s at 28°C (1-benzyl-3-methylimidazolium hydrogen sulfate) |
| Quantified Difference | 2.3× higher than the hydrogen sulfate analog; comparable to pyridinium phosphate analog |
| Conditions | Measurements performed at 28°C on four BAILs synthesized from N-methylimidazole, pyridine, and benzyl chloride, characterized in the same laboratory under identical conditions |
Why This Matters
Higher viscosity directly influences mass transfer, mixing efficiency, and reaction kinetics in catalytic applications; selecting the correct cation-anion pair with optimal viscosity is critical for process design and reactor engineering.
- [1] Li X, Lin Q. Solvent-Free Synthesis of a Series of Lactates with Novel Brønsted Acidic Ionic Liquids as Catalysts Under Microwave Irradiation. Petrochemical Technology. 2010;39(3):262-268. View Source
